molecular formula C15H25NO3 B592349 Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate CAS No. 873924-08-4

Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No. B592349
M. Wt: 267.369
InChI Key: UXZBTEIHIQFMIT-UHFFFAOYSA-N
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Description

Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is a chemical compound used in the preparation of benzothiazole derivatives as IRAK degraders .


Molecular Structure Analysis

The molecular formula of this compound is C15H25NO3 . The InChI code is 1S/C15H25NO3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)6-4-12(17)5-7-15/h4-11H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 267.37 . It is a solid at room temperature and should be stored in an inert atmosphere .

Scientific Research Applications

  • Synthesis and Derivatives : Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which is useful for further selective derivation on the azetidine and cyclobutane rings. This provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

  • Introduction of Boc Protecting Group : Rao et al. (2017) discussed a new reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), for the preparation of N-Boc-amino acids. This reagent is more stable and a better alternative to di-tert-butyl dicarbonate (Rao et al., 2017).

  • Synthesis of Pharmacologically Important Alkaloids : Ibuka et al. (1982) reported a highly stereoselective synthesis of key intermediates for (±)-perhydrohistrionicotoxin synthesis from the Diels-Alder cycloadduct, which is important for the synthesis of pharmacologically significant alkaloids (Ibuka et al., 1982).

  • Biologically Active Heterocyclic Compounds : Moskalenko and Boev (2012) developed a procedure for synthesizing spirocyclic 3-oxotetrahydrofurans for the preparation of potential biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

  • Safety Evaluation in Food Contact Materials : A study by Flavourings (2012) performed a risk assessment of a compound similar to tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, used as a stabilizer in polyolefins for food contact, finding no safety concerns for consumers (Flavourings, 2012).

  • Exploration as Antibacterial Agents : Lukin et al. (2022) explored spirocyclic derivatives of ciprofloxacin, including 1-oxa-9-azaspiro[5.5]undecane derivatives, as antibacterial agents, finding activity against specific bacterial strains (Lukin et al., 2022).

  • Synthesis of Spiroaminals : Sinibaldi and Canet (2008) reviewed various strategies for synthesizing spiroaminals, including 1-oxa-7-azaspiro[5.5]undecane, which have significant biological activities (Sinibaldi & Canet, 2008).

  • Biologically Active Compounds Synthesis : Amirani Poor et al. (2018) described the synthesis of biologically active compounds using an intermolecular Ugi reaction involving gabapentin and tert-butyl isocyanide (Amirani Poor et al., 2018).

  • Application in Polymer Stabilizers : Yachigo et al. (1992) demonstrated the use of similar spiro compounds as effective polymer stabilizers, showing high discoloration resistance and synergy with other antioxidants (Yachigo et al., 1992).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, and H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)6-4-12(17)5-7-15/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZBTEIHIQFMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(=O)CC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679754
Record name tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

CAS RN

873924-08-4
Record name 1,1-Dimethylethyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873924-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate (5.2 g, 19.6 mmol) in DCM (80 mL) was added 10% Pd/C (0.5 g) and the suspention was stirred under a H2 atmosphere at room temperature overnight. The reaction mixture was filtered and concentrated in vacuo, then the residue was purified by silica gel column chromatography (EtOAc/PE (v/v)=1/4) to give the product as brown oil (3.1 g, 59.0%).
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
59%

Citations

For This Compound
1
Citations
D Matsuda, M Kawamura, Y Kobashi… - Bioorganic & Medicinal …, 2018 - Elsevier
The design and synthesis of a novel class of 7-azaspiro[3.5]nonane GPR119 agonists are described. In this series, optimization of the right piperidine N-capping group (R 2 ) and the left …
Number of citations: 10 www.sciencedirect.com

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